Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring, a nitro group, a piperidinylsulfonyl group, and an ethyl ester, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of the Carboxylate Ester: The thiophene-3-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine to form the piperidin-1-ylsulfonyl group.
Amidation: The sulfonylated piperidine is then reacted with 4-aminobenzoic acid to form the benzamido linkage.
Coupling Reaction: Finally, the benzamido derivative is coupled with the nitrated thiophene ester under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products Formed
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids: From hydrolysis of the ester group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors due to its diverse functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of sulfonyl and nitro groups with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can form strong interactions with protein targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitro-2-(4-(morpholin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Ethyl 5-nitro-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Ethyl 5-nitro-2-(4-(piperazin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
Uniqueness
Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is unique due to the presence of the piperidin-1-ylsulfonyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs with different sulfonyl groups. This structural feature can also influence its solubility, stability, and overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 5-nitro-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c1-2-29-19(24)15-12-16(22(25)26)30-18(15)20-17(23)13-6-8-14(9-7-13)31(27,28)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEYFCYGXVFGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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